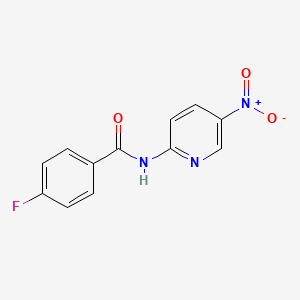
4-fluoro-N-(5-nitropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(5-nitropyridin-2-yl)benzamide is an organic compound with the molecular formula C12H8FN3O3 It is a derivative of benzamide, featuring a fluorine atom at the 4-position of the benzene ring and a nitropyridinyl group at the 2-position of the benzamide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitropyridine.
Fluorination of Benzamide: Benzamide is fluorinated at the 4-position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reaction: The 5-nitropyridine is then coupled with the 4-fluorobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 4-fluoro-N-(5-aminopyridin-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
4-fluoro-N-(5-nitropyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-nitropyridin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitropyridinyl group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
4-fluoro-N-(5-nitropyridin-2-yl)benzamide can be compared with other similar compounds, such as:
4-chloro-N-(5-nitropyridin-2-yl)benzamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
4-fluoro-N-(5-aminopyridin-2-yl)benzamide: The reduced form with an amino group instead of a nitro group, which may have different chemical and biological properties.
4-fluoro-N-(5-nitropyridin-2-yl)benzylamine: A related compound with a benzylamine group instead of benzamide, which may influence its solubility and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s properties and applications.
Properties
IUPAC Name |
4-fluoro-N-(5-nitropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O3/c13-9-3-1-8(2-4-9)12(17)15-11-6-5-10(7-14-11)16(18)19/h1-7H,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKQXBPPWRNBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]benzamide](/img/structure/B5079745.png)



![(1R*,5S*)-8-[(5-fluoro-1H-indol-2-yl)carbonyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B5079775.png)
![N-(3-methoxypropyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5079782.png)
![5-(3,4-dimethoxybenzylidene)-3-{[(2,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5079788.png)


![2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-5-pyridin-2-ylpyrazol-3-yl)acetamide](/img/structure/B5079811.png)

![7-chloro-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5079815.png)
![N-(2-bicyclo[2.2.1]heptanyl)-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5079837.png)
![methyl 4-{[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B5079840.png)
